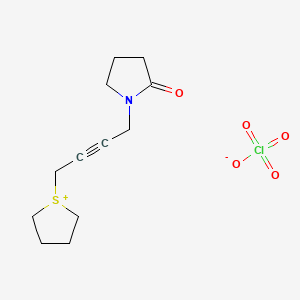
14c-Glycocholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14C-Glycocholic acid is a radiolabeled bile acid conjugate, specifically a glycine conjugate of cholic acid. It is used extensively in scientific research due to its ability to trace and study bile acid metabolism and related physiological processes. The radiolabeling with carbon-14 allows for precise tracking and measurement in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14C-Glycocholic acid typically involves the conjugation of glycine with cholic acid. The process begins with the preparation of cholic acid, which is then reacted with glycine under specific conditions to form glycocholic acid. The radiolabeling with carbon-14 is achieved by incorporating 14C-labeled glycine into the reaction mixture. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the radiolabel. The production is carried out in specialized facilities equipped to handle radiolabeled compounds safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 14C-Glycocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of bile acids in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
14C-Glycocholic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of bile acids.
Biology: The compound helps in understanding bile acid metabolism and its role in various physiological processes.
Wirkmechanismus
14C-Glycocholic acid acts as a detergent to solubilize fats for absorption in the intestine. It is absorbed into the bloodstream and transported to the liver, where it undergoes further metabolism. The radiolabel allows for precise tracking of the compound’s movement and interactions within the body. The primary molecular targets include bile acid receptors and transporters involved in the enterohepatic circulation of bile acids .
Vergleich Mit ähnlichen Verbindungen
14C-Cholic acid: Another radiolabeled bile acid used for similar research purposes.
14C-Taurocholic acid: A taurine conjugate of cholic acid, also used in bile acid metabolism studies.
14C-xylose: Used in breath tests to diagnose intestinal diseases.
Uniqueness: 14C-Glycocholic acid is unique due to its glycine conjugation, which affects its solubility and interaction with bile acid receptors. This makes it particularly useful for studying specific aspects of bile acid metabolism that other compounds may not address as effectively .
Eigenschaften
CAS-Nummer |
52632-27-6 |
|---|---|
Molekularformel |
C26H43NO6 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+2 |
InChI-Schlüssel |
RFDAIACWWDREDC-MPPWDOEBSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















